Product packaging for Bis(4-(hexyloxy)phenyl)amine(Cat. No.:CAS No. 1158909-71-7)

Bis(4-(hexyloxy)phenyl)amine

Cat. No.: B1510444
CAS No.: 1158909-71-7
M. Wt: 369.5 g/mol
InChI Key: MKUJNGFFZMUZAD-UHFFFAOYSA-N
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Description

Contextual Significance of Triarylamine Derivatives in Advanced Materials Science

Triarylamine derivatives are a class of organic compounds characterized by a central nitrogen atom bonded to three aromatic rings. This unique propeller-like, three-dimensional structure provides them with exceptional electronic properties, including excellent hole-transporting capabilities, low ionization potentials, and reversible redox behavior. researchgate.netbohrium.com These characteristics make them highly sought-after for a wide array of applications in advanced materials science. researchgate.net

In the realm of organic electronics, these derivatives are integral components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). bohrium.comresearchgate.netresearchgate.net Their ability to efficiently transport positive charge carriers (holes) is crucial for the performance and stability of these devices. researchgate.net The ease with which their chemical structure can be modified allows for the fine-tuning of their electronic and physical properties, such as energy levels and solubility, to meet the specific requirements of different applications. researchgate.net The amorphous film-forming ability of many triarylamine derivatives is another significant advantage, as it simplifies fabrication processes and enhances the flexibility and transparency of devices. glpbio.com

Role of Bis(4-(hexyloxy)phenyl)amine as a Molecular Building Block in Organic Chemistry and Materials Science

This compound stands out as a key molecular building block due to the specific attributes conferred by its hexyloxy chains. These long alkyl chains enhance the solubility of the molecule in common organic solvents, which is a critical factor for solution-based processing of electronic devices. tubitak.gov.tr This improved processability facilitates the formation of uniform, high-quality thin films, which are essential for optimal device performance.

The core diarylamine structure of this compound serves as a potent electron-donating group, a fundamental property for its use in various electronic applications. dyenamo.se In the synthesis of more complex molecules, such as sensitizing dyes for solar cells, the this compound moiety often constitutes the donor part of a donor-π-acceptor (D-π-A) architecture. tubitak.gov.tr This strategic design allows for efficient intramolecular charge transfer upon photoexcitation, a key process in the conversion of light to electricity.

Overview of Academic Research Trajectories for the Chemical Compound

Another important area of investigation is its application as a hole-transporting material (HTM) in solid-state devices. Research has shown that derivatives and polymers based on the this compound structure can be effectively used in perovskite solar cells and OLEDs. researchgate.netkoreascience.kr The research trend points towards the strategic modification of the basic this compound structure to optimize its properties for specific applications, such as enhancing thermal stability or tuning energy levels for better alignment with other device components. researchgate.netmdpi.com Furthermore, the synthesis of this compound and its derivatives, often through cross-coupling reactions, is a continuous area of study to improve yields and purity. acs.org

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1158909-71-7 glpbio.com
Molecular Formula C24H35NO2 glpbio.com
Molecular Weight 369.54 g/mol acs.org
Melting Point 78.0–80.0 °C acs.org
Appearance Orange solid acs.org
Solubility Soluble in common organic solvents like dichloromethane (B109758). acs.org

Synthesis of this compound

A common method for the synthesis of this compound involves a nitrosonium-initiated C-N bond formation. acs.org The general procedure is as follows:

StepDescription
1. Reaction Setup Sodium nitrate (B79036) is added to a solution of (hexyloxy)benzene in a mixture of dichloromethane and trifluoroacetic acid at 0 °C.
2. Stirring The reaction mixture is stirred at room temperature for several hours.
3. Reduction Iron powder, acetic acid, and water are added to the mixture, which is then heated.
4. Workup After cooling, the mixture is diluted with dichloromethane and water. The organic layer is separated, washed, dried, and concentrated.
5. Purification The crude product is purified by column chromatography to yield this compound as an orange solid.

This is a generalized procedure based on similar syntheses. acs.org

Detailed Research Findings

Application in Dye-Sensitized Solar Cells (DSSCs)

Use as a Hole-Transporting Material (HTM)

The excellent hole-transporting properties of triarylamine derivatives extend to this compound and its related structures. While direct application as a standalone HTM in high-performance devices is less common, it serves as a foundational block for more complex HTMs. For instance, polymers incorporating this structural unit are being investigated for use in perovskite solar cells. researchgate.net The hexyloxy groups are advantageous for creating solution-processable HTMs with good film-forming properties, which are critical for fabricating efficient and stable perovskite solar cells. researchgate.net In the context of OLEDs, the development of cross-linkable hole-transport layers often starts with triarylamine cores that can be functionalized for polymerization. koreascience.kr The fundamental electronic properties of this compound make it a relevant starting point for designing such advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO2 B1510444 Bis(4-(hexyloxy)phenyl)amine CAS No. 1158909-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hexoxy-N-(4-hexoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUJNGFFZMUZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis 4 Hexyloxy Phenyl Amine and Its Derivatives

Direct Synthesis Routes for Bis(4-(hexyloxy)phenyl)amine

Direct synthesis routes aim to construct the diarylamine core in a convergent manner. Key among these are palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. Other methods, including those initiated by nitrosonium ions and traditional condensation reactions, provide alternative pathways.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its principles have been adapted for carbon-nitrogen bond formation, providing a pathway to diarylamines. This approach typically involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. For the synthesis of this compound, this strategy would involve coupling (4-(hexyloxy)phenyl)boronic acid with a suitable N-centered precursor. A related synthesis for a similar diarylamine, bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, has been demonstrated using this methodology, showcasing its feasibility.

The success of the Suzuki cross-coupling strategy hinges on the availability of functionalized precursors. The key reactants for this approach are (4-(hexyloxy)phenyl)boronic acid and an amine-based coupling partner like tert-butyl bis(4-bromophenyl)carbamate .

(4-(hexyloxy)phenyl)boronic acid: This compound is a versatile reagent used widely in organic synthesis and materials science. Its hexyloxy group enhances solubility in organic solvents, which is advantageous for various reaction conditions. It serves as the source of the 4-(hexyloxy)phenyl moiety in the coupling reaction.

tert-butyl bis(4-bromophenyl)carbamate: This precursor is synthesized from 4-bromoaniline. The amine functionality is protected with a tert-butyloxycarbonyl (Boc) group. This N-Boc protection is crucial as it makes the compound an ideal substrate for Suzuki coupling reactions. The two bromo-substituents serve as the reaction sites for coupling with the boronic acid.

The efficiency and yield of Suzuki-Miyaura cross-coupling reactions are highly dependent on several interconnected parameters, including the choice of catalyst, solvent, base, and reaction temperature.

Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is critical. Systems like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or combinations of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are commonly employed. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Solvent Effects: The solvent system plays a crucial role. Biphasic solvent systems, such as a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution, are frequently used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase contains the base necessary for the activation of the boronic acid.

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrates. Optimization is often required to achieve a reasonable reaction rate without causing decomposition of the catalyst or starting materials. Reaction times can also vary significantly, from a few hours to over 24 hours, and are monitored to ensure complete consumption of the starting materials.

A representative set of reaction conditions for a Suzuki cross-coupling to form a diarylamine carbamate (B1207046) precursor is detailed in the table below.

ParameterConditionReference
CatalystPd(PPh₃)₄ (3 mol %)
Base2M K₂CO₃ (aqueous)
SolventToluene
TemperatureReflux
Reaction Time50 h

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. In the context of diarylamine synthesis via Suzuki coupling, the amine's nitrogen atom is often protected.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. In the synthesis of diarylamines, protecting the central nitrogen atom as a tert-butyl carbamate serves several purposes:

Prevents Catalyst Poisoning: Free amines can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The Boc group mitigates this deleterious interaction.

Enhances Solubility: The bulky and nonpolar Boc group can improve the solubility of the substrate in organic solvents commonly used for cross-coupling reactions.

Directs Reactivity: It ensures that the C-N bond formation occurs at the desired positions without interference from the N-H bond.

Following the successful cross-coupling reaction, the Boc group can be cleanly removed. A common method involves treating the protected diarylamine with an acid, such as trifluoroacetic acid (TFA), in a solvent like acetone (B3395972) at room temperature. This deprotection step yields the final diarylamine product in high yield.

A more recent, transition-metal-free method for the synthesis of diarylamines involves a nitrosonium (NO⁺) ion-initiated C–H activation and subsequent C–N bond formation. This approach is particularly effective for electron-rich arenes, such as those containing alkoxy groups like hexyloxy.

The process can synthesize both symmetrical (homo-coupling) and unsymmetrical (hetero-coupling) diarylamines. In a typical procedure for homo-coupling, an electron-rich arene is treated with sodium nitrate (B79036) and trifluoroacetic acid, followed by reduction with iron powder. The mechanism is proposed to proceed through a nitrosoarene intermediate. The key step is the formation of the second C–N bond between the nitrosoarene and another molecule of the arene, a reaction that is catalyzed by the nitrosonium ion. This method offers a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions.

ParameterReagent/ConditionReference
NO⁺ SourceSodium Nitrate / Trifluoroacetic Acid
Reducing AgentIron Powder
Key IntermediateNitrosoarene
Catalyst for 2nd C-N BondNitrosonium ion (NO⁺)
Substrate ScopeElectron-rich arenes

Direct condensation reactions represent some of the earliest methods for C-N bond formation and remain relevant, particularly in industrial applications. These methods typically involve the coupling of an amine with an aryl halide, often under harsh conditions.

Ullmann Condensation: The Ullmann condensation is a classic method for forming aryl-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. Traditional Ullmann reactions require high-boiling polar solvents and temperatures often exceeding 210 °C. While effective, the harsh conditions can limit its applicability with sensitive functional groups. Modern variations use soluble copper catalysts with ligands like diamines or phenanthroline, allowing for milder reaction conditions. The Goldberg reaction is a specific variation of the Ullmann condensation for C-N bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has largely superseded the Ullmann condensation as the state-of-the-art method for C-N bond formation. It allows for the coupling of amines with aryl halides or triflates under significantly milder conditions and with much broader substrate scope and functional group tolerance. The reaction is driven by a palladium(0) catalyst, often supported by bulky, electron-rich phosphine ligands. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. For the synthesis of this compound, this method could theoretically involve the coupling of 4-hexyloxyaniline with 1-bromo-4-(hexyloxy)benzene.

Suzuki Cross-Coupling Reaction Strategies

Synthesis of Advanced Derivatives Incorporating this compound Moieties

The integration of the this compound unit into larger, functional molecules is achieved through various modern synthetic organic chemistry techniques. These methods are designed to form new carbon-nitrogen or carbon-carbon bonds, allowing for the construction of complex monomers and polymers with tailored electronic and physical properties.

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. This methodology is particularly effective for synthesizing aryl amines from aryl halides. In the context of advanced derivatives, this reaction has been successfully employed to synthesize N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. This derivative is of significant interest for optoelectronic applications due to the extended π-conjugation provided by the biphenyl (B1667301) and thiophene (B33073) units.

The synthesis involves the reaction of a diarylamine precursor, bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, with 2-bromothiophene. The reaction is catalyzed by a palladium source, typically tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a bulky phosphine ligand, such as tri-tert-butyl phosphine, and a base, commonly sodium tert-butoxide (NaOtBu).

Optimization of the reaction conditions is critical for achieving high yields. Key parameters that are varied include the solvent and the reaction temperature. A study on the synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine explored different solvents and temperatures to maximize the product yield, as detailed in the table below. The best yield (65%) was achieved using xylene as the solvent at a temperature of 130 °C.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1102035
2Dioxane1002020
3Xylene1202058
4Xylene1302065

The McMurry reaction is a powerful method for forming carbon-carbon double bonds via the reductive coupling of two ketone or aldehyde groups. wikipedia.org This reaction is driven by a low-valent titanium reagent, which is typically generated in situ from titanium(III) chloride (TiCl₃) and a reducing agent like lithium aluminum hydride (LiAlH₄), or from titanium(IV) chloride (TiCl₄) and zinc powder. wikipedia.org The mechanism proceeds in two main stages: the formation of a pinacolate (1,2-diolate) complex, followed by deoxygenation to yield the final alkene. wikipedia.orgchem-station.com

While no specific examples detailing the McMurry coupling of a this compound derivative are prominently documented, this methodology presents a viable strategy for synthesizing functional monomers. A hypothetical synthetic route would involve the following steps:

Precursor Synthesis: Functionalization of the this compound core to introduce ketone or aldehyde groups. For example, a Friedel-Crafts acylation could be used to introduce acetyl groups, yielding a diketone precursor such as 4,4''-diacetyl-N,N-bis(4-(hexyloxy)phenyl)aniline.

McMurry Coupling: The subsequent intermolecular McMurry coupling of this diketone precursor would result in the formation of a symmetric, alkene-bridged dimer. This new molecule, featuring two diarylamine donor units linked by a central C=C bond, could serve as a functional monomer for polymerization or as a component in larger supramolecular structures.

This reaction is particularly useful for synthesizing sterically hindered alkenes and has been applied to the production of complex molecules and materials for electronics. nih.govnih.gov

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (typically a halide). wikipedia.orgacsgcipr.org

The secondary amine nitrogen in this compound is nucleophilic and can be used to synthesize advanced monomers via the SₙAr mechanism. This strategy allows for the direct connection of the electron-rich diarylamine donor unit to an electron-deficient aromatic system, creating molecules with significant intramolecular charge-transfer character.

A representative synthetic approach would involve reacting this compound with a highly electron-deficient aryl halide. An example of a suitable reaction partner is 4-fluoronitrobenzene or 1-fluoro-2,4-dinitrobenzene. The reaction would proceed as follows:

The amine nitrogen of this compound attacks the carbon atom bearing the fluorine leaving group on the nitro-activated benzene (B151609) ring.

This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org

The leaving group (fluoride) is subsequently eliminated, restoring the aromaticity of the ring and yielding the final product.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a mild base like potassium carbonate (K₂CO₃) to neutralize the H-F formed. acsgcipr.org The resulting monomer would possess a donor-acceptor (D-A) architecture, a highly desirable feature for nonlinear optical materials and organic electronics.

The integration of the this compound donor unit into complex molecular frameworks is essential for the development of high-performance organic materials. Several robust synthetic strategies enable this incorporation, each offering distinct advantages for accessing different molecular topologies and functionalities.

A primary and well-documented method is the Buchwald–Hartwig cross-coupling reaction , as detailed in section 2.2.1. This palladium-catalyzed amination allows for the direct formation of C-N bonds, linking the diarylamine core to other aromatic or heteroaromatic systems, such as thiophenes, which are common components in conductive polymers and organic dyes.

Another powerful set of tools for incorporation are other transition-metal-catalyzed cross-coupling reactions that form carbon-carbon bonds. To utilize these methods, the this compound unit must first be functionalized with a suitable handle for coupling. For instance:

Suzuki Coupling: The aryl rings of the diarylamine can be halogenated (e.g., brominated using N-bromosuccinimide). This brominated derivative can then undergo a Suzuki coupling with a wide variety of aryl or vinyl boronic acids or esters, enabling the construction of extended π-conjugated systems.

Stille Coupling: Similarly, a halogenated diarylamine can be coupled with organostannane reagents in a Stille coupling reaction. This method is known for its tolerance of a wide range of functional groups.

The nucleophilic aromatic substitution (SₙAr) pathway, discussed in section 2.2.3, provides a transition-metal-free alternative for linking the diarylamine donor to strongly electron-deficient aromatic rings. This is a direct and efficient way to create molecules with pronounced donor-acceptor character.

Finally, the McMurry coupling represents a strategy for creating alkene-linked architectures, as described in section 2.2.2. By first converting the diarylamine into a ketone or aldehyde derivative, this reaction can be used to synthesize symmetric dimers or even macrocycles containing multiple donor units, leading to materials with unique photophysical properties.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of molecules. For Bis(4-(hexyloxy)phenyl)amine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional experiments, are employed for a comprehensive analysis.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound, typically conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear as two doublets in the range of δ 6.80–7.00 ppm. Specifically, the protons on the aromatic rings closer to the oxygen atom are observed at approximately 6.80 ppm, while those closer to the amine group are found around 6.98-7.00 ppm. The singlet corresponding to the amine (N-H) proton is typically observed around δ 5.51–5.55 ppm.

The aliphatic protons of the two hexyloxy chains show a series of signals. The methylene (B1212753) protons directly attached to the oxygen atom (–OCH₂) resonate as a triplet at approximately δ 3.90–3.92 ppm. The other methylene (–CH₂) groups of the hexyl chain appear as multiplets between δ 1.32 and 1.76 ppm. The terminal methyl (–CH₃) protons give rise to a triplet at approximately δ 0.91–0.92 ppm.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbon atoms of the aromatic rings show signals in the range of δ 115.6 to 153.4 ppm. The carbon attached to the oxygen (C-O) appears at approximately δ 153.2 ppm, while the carbon attached to the nitrogen (C-N) is found around δ 136.0 ppm. The other two aromatic carbons appear at approximately δ 121.7 ppm and δ 115.6 ppm.

The aliphatic carbons of the hexyloxy chains are observed at higher field strengths. The carbon of the methylene group attached to the oxygen (–OCH₂) is found at approximately δ 68.4–68.5 ppm. The remaining methylene carbons of the hexyl chain appear in the range of δ 22.6 to 31.7 ppm, and the terminal methyl carbon (–CH₃) resonates at approximately δ 14.0–14.1 ppm.

Two-Dimensional (2D) NMR Experiments (e.g., COSY)

While specific COSY (Correlation Spectroscopy) data for this compound is not extensively detailed in the provided search results, this technique is crucial for confirming the connectivity of protons established in the ¹H NMR spectrum. A COSY experiment would show correlations between adjacent protons. For instance, it would confirm the coupling between the aromatic protons on the same ring and the sequential coupling between the methylene protons of the hexyloxy chains, starting from the –OCH₂ group down to the terminal –CH₃ group. This provides unambiguous confirmation of the proton assignments.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, which allows for the determination of its elemental formula. For this compound (C₂₄H₃₅NO₂), the calculated exact mass for the molecular ion [M]⁺ is 385.2668. Experimental values obtained through HRMS are in excellent agreement with this theoretical value, with found masses reported as 385.2662 and 385.2665, confirming the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide information on its purity and molecular structure through characteristic fragmentation patterns upon electron ionization (EI).

The molecular weight of this compound (C₂₄H₃₅NO₂) is 369.55 g/mol . As it contains a single nitrogen atom, its molecular ion peak ([M]⁺) in the mass spectrum is expected to have an odd integer mass-to-charge ratio (m/z) of 369, in accordance with the nitrogen rule. libretexts.orgmiamioh.edu

The fragmentation of the molecular ion is anticipated to occur at the most labile bonds. Key fragmentation pathways for aromatic amines and ethers include:

Alpha-Cleavage: The C-N bond is a common site for cleavage in amines. libretexts.org For this molecule, fragmentation would likely involve the loss of one of the 4-hexyloxyphenyl groups.

Ether Bond Cleavage: The C-O bond in the hexyloxy group can cleave. A prominent fragmentation pathway for alkyl aryl ethers is the cleavage of the alkyl-oxygen bond, leading to the loss of the hexyl radical (•C₆H₁₃) or a hexene molecule (C₆H₁₂). Cleavage of the bond between the oxygen and the aromatic ring can also occur.

Alkyl Chain Fragmentation: The hexyl chains are susceptible to fragmentation, typically resulting in a series of ion clusters separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

A proposed fragmentation might yield a prominent ion at m/z 284 due to the loss of the hexyl radical (•C₆H₁₃, mass 85). Further fragmentation could lead to ions corresponding to the aminophenol cation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, allowing for precise molecular weight determination. For this compound, the [M+H]⁺ ion would be observed at m/z 370.

While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to obtain structural information. The fragmentation pathways in ESI-MS/MS would be expected to be similar to those in GC-MS, involving the cleavage of the ether linkages and the C-N bond. The stability of the protonated diarylamine core would likely result in fragment ions where the hexyloxy groups or parts of the alkyl chains are lost. For instance, the loss of a neutral hexene molecule (C₆H₁₂, mass 84) via a rearrangement is a common pathway for protonated ethers, which would result in an ion at m/z 286.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its secondary aromatic amine and aryl ether functionalities. libretexts.organalyzetest.com

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Aromatic Amine3350–3450Medium-Weak
C-H Stretch (Aromatic)Aryl C-H3000–3100Medium-Weak
C-H Stretch (Aliphatic)-CH₂, -CH₃2850–2960Strong
C=C Stretch (Aromatic)Aromatic Ring1580–1610 and 1450–1500Medium-Strong
C-N StretchAromatic Amine1250–1340Strong
C-O Stretch (Asymmetric)Aryl-Alkyl Ether1200–1275Strong
C-O Stretch (Symmetric)Aryl-Alkyl Ether1020–1075Medium
C-H Out-of-Plane Bend1,4-disubstituted benzene (B151609)810–850Strong

This table is generated based on established infrared group frequencies. analyzetest.comvscht.czwpmucdn.com

The presence of a single, relatively sharp band in the 3350-3450 cm⁻¹ region is a key indicator of the secondary amine (N-H) group. libretexts.org Strong absorptions in the 2850–2960 cm⁻¹ range confirm the presence of the aliphatic hexyl chains. The strong bands for the asymmetric C-O ether stretch and the aromatic C-N stretch are also significant diagnostic peaks for the molecule's structure.

Raman Spectroscopy

The symmetric stretching vibrations of the C=C bonds in the para-disubstituted phenyl rings would likely produce a very strong Raman signal, typically around 1600 cm⁻¹. stanford.edu Vibrations associated with the C-C backbone of the alkyl chains and the symmetric C-O-C stretching would also be Raman active. As a non-polar solvent, water produces a weak Raman signal, making Raman spectroscopy particularly advantageous for studying samples in aqueous environments. stanford.edu

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by electronic transitions involving the π-electron system of the aromatic rings and the non-bonding (n) electrons of the central nitrogen atom.

The primary electronic transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* absorptions. For this compound, the extended conjugation across the two phenyl rings linked by the nitrogen atom would lead to intense absorption bands, likely in the UV region. In arylamines, the interaction of the nitrogen's lone pair with the aromatic π system shifts these absorptions to longer wavelengths compared to benzene. libretexts.org For diphenylamine (B1679370), a related core structure, the absorption maximum (λₘₐₓ) is around 285 nm. nist.gov The presence of the electron-donating hexyloxy groups at the para positions is expected to cause a bathochromic (red) shift, moving the λₘₐₓ to a longer wavelength.

n → π* Transitions: This type of transition involves promoting a non-bonding electron from the nitrogen atom to a π* antibonding orbital of the aromatic ring. These transitions are typically much weaker in intensity than π → π* transitions.

The expected UV-Vis absorption data based on the compound's structure is summarized below.

Transition Type Involved Orbitals Expected Wavelength Region Molar Absorptivity (ε)
π → ππ (aromatic) → π (aromatic)250–320 nmHigh
n → πn (nitrogen) → π (aromatic)>300 nmLow

This table is generated based on general principles of electronic spectroscopy for aromatic amines.

The exact position and intensity of these absorption bands are influenced by the solvent polarity.

Fluorescence Spectroscopy for Photoluminescence Properties

Fluorescence spectroscopy is a critical tool for investigating the photoluminescence of diarylamine derivatives, which are often explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs). This technique measures the emission of light from a substance that has absorbed light. The process involves exciting the sample at a specific wavelength (excitation wavelength) and measuring the emitted light at a longer wavelength (emission wavelength).

For a compound like this compound, fluorescence spectroscopy would provide key insights into its electronic structure and potential as a luminescent material. The key parameters obtained are the excitation and emission maxima (λ_ex and λ_em), the Stokes shift (the difference between λ_ex and λ_em), and the photoluminescence quantum yield (PLQY), which quantifies the efficiency of the fluorescence process.

While specific data for this compound is not detailed in the literature, studies on analogous diarylamine-containing molecules show that they often exhibit fluorescence in the blue region of the spectrum. nih.gov The electron-donating nature of the diarylamine moiety is crucial for creating materials with advanced photophysical properties. acs.org For instance, related N,N-diarylthiophen-2-amine derivatives are noted for their potential in optoelectronic devices due to their electron-donating ability and ability to broaden absorption ranges. mdpi.com The fluorescence characteristics are highly sensitive to the molecular environment, solvent polarity, and aggregation state.

Table 1: Representative Photoluminescence Data for a Diarylamine Derivative This table provides an example of typical data obtained from fluorescence spectroscopy for a comparable fluorescent organic compound. The values are illustrative and not experimental data for this compound.

ParameterValueUnit
Excitation Maximum (λ_ex)350nm
Emission Maximum (λ_em)450nm
Stokes Shift100nm
Quantum Yield (Φ_F)0.65-

Thermal Analysis and Mesomorphic Behavior Characterization

Thermal analysis techniques are fundamental for determining the phase behavior, thermal stability, and potential liquid crystalline (mesomorphic) properties of organic materials.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Mesophase Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. everant.org By precisely monitoring the heat absorbed (endothermic) or released (exothermic) by a sample during controlled heating and cooling cycles, DSC can identify first-order phase transitions like melting (solid-to-liquid) and crystallization (liquid-to-solid), as well as transitions between different liquid crystal phases or from a crystalline solid to a liquid crystal phase.

For a molecule with the structure of this compound, featuring a semi-rigid core and flexible alkyl chains, DSC is essential for identifying potential mesophases. A typical DSC thermogram would show distinct peaks corresponding to the temperatures and enthalpy changes (ΔH) of these transitions. The presence of multiple peaks between the solid and isotropic liquid states is a strong indicator of liquid crystalline behavior.

Table 2: Illustrative DSC Data for a Thermotropic Liquid Crystal This table demonstrates the type of data generated from a DSC experiment on a material exhibiting liquid crystal phases. The values are representative and not specific to this compound.

Heating/Cooling CycleTransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
1st HeatingCrystal to Smectic85.287.545.3
1st HeatingSmectic to Nematic110.8111.52.1
1st HeatingNematic to Isotropic125.1125.40.8
1st CoolingIsotropic to Nematic124.5124.2-0.8
1st CoolingNematic to Smectic108.3107.9-2.0
1st CoolingSmectic to Crystal75.472.1-43.8

Polarizing Optical Microscopy (POM) for Mesophase Texture Analysis

Polarizing Optical Microscopy (POM) is a vital qualitative technique used in conjunction with DSC to identify and characterize liquid crystal phases. bhu.ac.in The technique relies on the birefringent (anisotropic) nature of liquid crystals. When a mesophase is observed between two crossed polarizers, it rotates the plane of polarized light, resulting in the appearance of characteristic patterns known as textures.

Different liquid crystal phases (e.g., nematic, smectic) exhibit unique optical textures. For example, a nematic phase might display a "schlieren" texture, while smectic phases often show "fan-shaped" or "mosaic" textures. By observing the sample upon heating and cooling and noting the temperatures at which these textures change, one can confirm the phase transition temperatures identified by DSC and assign the specific type of mesophase. For a compound like this compound, the observation of such textures would be definitive proof of its liquid crystalline nature.

X-ray Diffraction (XRD) Studies for Crystalline and Liquid Crystalline Structures

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of materials. For liquid crystals, XRD is used to determine the type and dimensions of the molecular ordering. bhu.ac.in

In the wide-angle region (WAXS), XRD patterns can reveal information about the short-range molecular arrangement. For a nematic phase, a diffuse halo indicates liquid-like disorder within the director orientation. For more ordered smectic phases, sharp peaks might appear, indicating a higher degree of local packing.

In the small-angle region (SAXS), XRD is used to measure long-range periodic structures, such as the layer spacing (d-spacing) in smectic phases. The value of the d-spacing can be compared to the calculated molecular length to understand the packing arrangement, such as whether molecules are interdigitated or tilted within the layers.

Table 3: Example of XRD Data for a Smectic Liquid Crystal Phase This table shows representative data obtained from an XRD experiment, illustrating how layer spacing is determined. The values are for illustrative purposes and are not experimental data for this compound.

Diffraction Angle (2θ)d-spacing (Å)Miller Index (hkl)Phase Assignment
2.85°30.9(001)Smectic A
5.71°15.5(002)Smectic A
21.5°4.1(Diffuse Halo)Liquid-like in-plane order

Chromatographic Techniques for Material Purity and Molecular Weight Determination

Gel Permeation Chromatography (GPC) for Polymer Analysis

While this compound is a small molecule, its diarylamine structure makes it a suitable monomer or building block for the synthesis of functional polymers, such as polyamides or hole-transporting polymers for electronic applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of such polymers. lcms.cz

GPC separates polymer chains based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. ufl.edu The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated by calibrating with polymer standards of known molecular weight. For polyamines, special care may be needed in selecting the column and mobile phase to avoid unwanted interactions between the amine groups and the stationary phase. nih.gov

Table 4: Representative GPC Data for a Polymer Synthesized from a Diarylamine Monomer This table presents typical molecular weight data obtained from GPC analysis of a polymer. This illustrates the information GPC would provide if this compound were used in a polymerization reaction.

ParameterSymbolValue
Number-Average Molecular WeightMn15,000 g/mol
Weight-Average Molecular WeightMw27,000 g/mol
Polydispersity IndexPDI1.80

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for qualitatively monitoring the progress of chemical reactions involving this compound. Its simplicity, speed, and low cost make it an ideal method for assessing the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts in real-time. The separation on a TLC plate is based on the principle of differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). The difference in polarity between the reactants and the product is the key to effective separation and monitoring.

In the synthesis of this compound, for instance, via a Buchwald-Hartwig amination of an aryl halide like 1-bromo-4-(hexyloxy)benzene with 4-(hexyloxy)aniline (B1202394), TLC can be used to track the disappearance of the starting materials and the appearance of the less polar diarylamine product. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a crucial parameter in TLC analysis.

A typical TLC analysis for monitoring the synthesis of this compound would involve spotting a small amount of the reaction mixture onto a silica gel plate alongside the starting materials as references. The plate is then developed in an appropriate mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the mobile phase can be adjusted to achieve optimal separation.

For this compound, a reported Rf value is approximately 0.84 on a silica gel plate using a mobile phase of 1:6 ethyl acetate/hexanes. The starting material, 4-(hexyloxy)aniline, being more polar due to the primary amine group, would exhibit a lower Rf value in the same solvent system. Similarly, the aryl halide precursor, such as 1-bromo-4-(hexyloxy)benzene, would also have a distinct Rf value. By comparing the spots of the reaction mixture with the reference spots of the starting materials, a clear picture of the reaction's progress can be obtained. The formation of the product is indicated by the appearance of a new spot with a higher Rf value, corresponding to that of this compound.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

CompoundRole in ReactionStationary PhaseMobile PhaseRf Value (Approximate)
4-(hexyloxy)anilineStarting MaterialSilica Gel1:6 EtOAc/Hexanes< 0.84
1-bromo-4-(hexyloxy)benzeneStarting MaterialSilica Gel1:6 EtOAc/HexanesVariable
This compound Product Silica Gel 1:6 EtOAc/Hexanes 0.84

Note: The Rf value for 4-(hexyloxy)aniline is expected to be significantly lower than the product due to its higher polarity. The Rf of 1-bromo-4-(hexyloxy)benzene will depend on its polarity relative to the other components.

Visualization of the spots on the TLC plate is typically achieved through non-destructive and destructive methods. Aromatic compounds like this compound and its precursors are often UV-active, meaning they can be visualized under a UV lamp (usually at 254 nm) as dark spots on a fluorescent background without altering the compounds. libretexts.org

For more sensitive detection or for compounds that are not UV-active, various chemical stains can be employed as destructive visualization techniques. A potassium permanganate (B83412) (KMnO4) stain is a general-purpose oxidizing agent that reacts with many organic compounds, appearing as yellow or brown spots on a purple background. For compounds containing amine functional groups, such as 4-(hexyloxy)aniline, a ninhydrin (B49086) stain can be used, which typically produces a characteristic purple or reddish spot. Another common stain, p-anisaldehyde, can react with various functional groups to produce colored spots upon heating.

Table 2: Common Visualization Techniques for Diarylamines and Precursors on TLC

Visualization MethodTypePrincipleApplicability
UV Light (254 nm)Non-destructiveQuenching of fluorescence by UV-absorbing compounds.Aromatic compounds, conjugated systems.
Potassium Permanganate (KMnO4)DestructiveOxidation of organic compounds.Most organic compounds, especially those with oxidizable functional groups.
NinhydrinDestructiveReaction with primary and secondary amines.Primary and secondary amines (e.g., 4-(hexyloxy)aniline).
p-AnisaldehydeDestructiveReaction with various functional groups upon heating.A broad range of compounds, often giving characteristic colors.

By utilizing a combination of appropriate mobile phases and visualization techniques, TLC serves as a powerful and efficient tool for the real-time monitoring of reactions involving the synthesis of this compound, ensuring optimal reaction times and yields.

Theoretical Investigations of Electronic and Optical Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to predict molecular properties by approximating the complex interactions between electrons. DFT calculations, often using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for organic molecules. nih.govnih.govnih.gov

Ground State Geometry Optimization

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. This is achieved through an energy minimization process where the positions of the atoms are adjusted until the lowest energy configuration is found. utwente.nl For Bis(4-(hexyloxy)phenyl)amine, this optimization would yield crucial structural parameters.

Key parameters that would be determined include:

Bond Lengths: The distances between adjacent atoms (e.g., C-N, C-O, C-C, C-H). These calculated values are often compared with standard experimental values from X-ray diffraction to validate the computational model. materialsciencejournal.orgnist.gov

Bond Angles: The angles formed by three consecutive atoms (e.g., C-N-C, C-O-C).

A typical computational study would present these optimized parameters in a table, confirming that the final geometry corresponds to a true energy minimum by performing a vibrational frequency calculation and ensuring the absence of imaginary frequencies. nih.gov

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Spatial Distribution

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. taylorandfrancis.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons. taylorandfrancis.com

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. taylorandfrancis.com

The analysis for this compound would involve calculating the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability, which can be relevant for applications in organic electronics. nih.govnih.gov

Furthermore, visualizing the spatial distribution of these orbitals reveals where electron density is located. researchgate.net For a diarylamine derivative like this, it would be expected that the HOMO is primarily localized on the electron-rich diphenylamine (B1679370) core, while the LUMO might be distributed across the phenyl rings. This distribution is key to understanding charge transfer processes within the molecule. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMOData Not Available
ELUMOData Not Available
Energy Gap (ΔE)Data Not Available

Vibrational Frequency Calculations and Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov Each calculated frequency is associated with a specific molecular motion, such as the stretching or bending of bonds. nih.gov

For this compound, a theoretical vibrational analysis would predict the frequencies for characteristic functional groups:

N-H stretching of the secondary amine.

C-H stretching (both aromatic and aliphatic from the hexyloxy chains).

C-N stretching.

C-O-C stretching of the ether linkage.

C=C stretching within the aromatic rings.

These calculated frequencies are often scaled by a specific factor to correct for systematic errors in the theoretical method and to improve agreement with experimental spectra. nih.gov The results would typically be presented in a table comparing the calculated (scaled) frequencies with experimentally measured IR or Raman bands, along with assignments of the vibrational modes. researchgate.net

Prediction of Non-Linear Optical (NLO) Behavior

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are valuable for applications in photonics and telecommunications. scirp.org DFT calculations are a powerful tool for predicting the NLO response of a molecule by computing its electric dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). physchemres.org

A large value of the first hyperpolarizability (β) indicates a strong second-order NLO response. jmcs.org.mx For molecules like this compound, which possess an electron-donating amine group connected to π-conjugated phenyl rings, a significant NLO response might be anticipated. The calculations would quantify the components of the β tensor and the total β value. A strong correlation often exists between a small HOMO-LUMO gap and a large hyperpolarizability value, as a smaller gap facilitates intramolecular charge transfer, a key mechanism for NLO activity. scielo.org.mx

Table 2: Hypothetical Non-Linear Optical Properties

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Data Not Available
Polarizability (α)Data Not Available
First Hyperpolarizability (βtot)Data Not Available

Time-Dependent Density Functional Theory (TD-DFT) Calculations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic spectra. github.com

Simulation of Electronic Absorption Spectra

TD-DFT calculations are used to predict the electronic absorption (UV-Vis) spectrum of a molecule. mdpi.com This is done by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which determine the intensity of the absorption bands. sapub.org

For this compound, a TD-DFT simulation would provide:

The wavelength of maximum absorption (λmax).

The energies of the key electronic transitions (e.g., S0 → S1, S0 → S2).

The nature of these transitions, typically described by the molecular orbitals involved (e.g., a HOMO→LUMO transition).

The simulated spectrum can be directly compared with an experimentally measured UV-Vis spectrum to validate the computational approach. sharif.edu These calculations are often performed considering a solvent environment using models like the Polarizable Continuum Model (PCM) to provide more realistic results. sapub.org

Determination of Oscillator Strengths

Information regarding the calculated oscillator strengths for electronic transitions in this compound is not available in the reviewed literature. Oscillator strength is a dimensionless quantity that expresses the probability of the absorption of a photon in an electronic transition, and its determination is a standard output of time-dependent density functional theory (TD-DFT) calculations.

Characterization of Excited States and Intramolecular Charge Transfer Mechanisms

A detailed characterization of the excited states of this compound, including the nature of these states (e.g., n → π, π → π) and the mechanisms of intramolecular charge transfer (ICT), has not been specifically reported. Such studies would typically involve analyzing the molecular orbitals involved in the electronic transitions to understand how the electron density is redistributed upon excitation.

Computational Modeling of Intermolecular Interactions and Energy Transfer Mechanisms

Förster Resonance Energy Transfer (FRET) Studies

There are no specific FRET studies in the literature that involve this compound as either a donor or an acceptor. FRET is a mechanism describing energy transfer between two light-sensitive molecules, and computational studies in this area would involve calculating parameters such as the Förster radius.

Electron Transfer (ET) Processes

Specific computational modeling of electron transfer (ET) processes involving this compound is not described in the available research. Such studies are crucial for understanding the performance of materials in organic electronic devices and typically involve the calculation of reorganization energies and electronic coupling matrix elements.

Advanced Computational Methodologies and Software Packages

While software packages such as Gaussian, NWChem, and continuum models like the Polarized Continuum Model (CPCM) are standard tools for investigating the properties of molecules like diarylamines, there are no specific published reports detailing their application to this compound for the purposes outlined above.

Applications in Advanced Functional Materials

Organic Electronics and Optoelectronics

The utility of Bis(4-(hexyloxy)phenyl)amine is most prominently showcased in the field of organic electronics and optoelectronics, where it is integral to the development of efficient solar energy conversion systems. Its incorporation into organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs) has been a subject of extensive research, aiming to enhance device performance through molecular design.

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

In the architecture of both OSCs and DSSCs, the precise control of molecular components is paramount for achieving high power conversion efficiencies. This compound has emerged as a key structural motif in the design of organic sensitizers and dyes that are central to the functioning of these devices.

The this compound moiety is a potent electron donor, a critical function in the operation of DSSCs. In a typical DSSC, a sensitizer (B1316253) dye absorbs photons, leading to the excitation of an electron. This excited electron is then injected into the conduction band of a semiconductor, usually titanium dioxide (TiO₂), generating a photocurrent. The original state of the dye is then restored by an electron from a redox mediator in the electrolyte.

The diarylamine structure of this compound provides the necessary electron-rich character for this initial donation step. The nitrogen atom's lone pair of electrons is readily available for donation upon photoexcitation. This core unit is often incorporated into larger, more complex dye molecules. For instance, in organic dyes such as D21L6 and D25L6, the this compound group acts as the primary electron donor. psecommunity.org These dyes have demonstrated notable performance in DSSCs, underscoring the efficacy of this donor unit. The hexyloxy chains attached to the phenyl rings enhance the solubility of the resulting dyes in organic solvents, which is beneficial for device fabrication, and also help to prevent dye aggregation on the semiconductor surface.

To maximize the efficiency of a solar cell, the sensitizer dye must absorb as much of the solar spectrum as possible. The molecular design of dyes incorporating the this compound donor follows several key principles to enhance light-harvesting efficiency.

One primary strategy is the extension of the π-conjugated system of the dye molecule. By coupling the this compound donor to various π-bridge units and an acceptor/anchoring group (a D-π-A architecture), the intramolecular charge transfer (ICT) character of the dye's absorption can be tuned. This tuning allows the absorption spectrum to be broadened and shifted to longer wavelengths (red-shifted), enabling the capture of a larger portion of the solar spectrum. For example, the introduction of thiophene (B33073) units as part of the π-bridge in dyes has been shown to be an effective strategy for broadening the absorption spectrum. tubitak.gov.tr

Furthermore, the hexyloxy chains of the this compound moiety play a crucial role. These bulky alkyl chains can create a steric barrier between adjacent dye molecules adsorbed on the TiO₂ surface. This separation helps to suppress the formation of dye aggregates, which can lead to a decrease in light absorption and an increase in non-radiative decay pathways, ultimately lowering the device efficiency.

The incorporation of this compound in sensitizer dyes has a significant impact on the charge carrier kinetics within a DSSC. A critical factor for high efficiency is the suppression of charge recombination, a process where the injected electron in the TiO₂ conduction band recombines with either the oxidized dye molecule or the oxidized species of the redox mediator in the electrolyte.

The bulky hexyloxy groups of the this compound donor contribute to inhibiting this recombination. By forming a blocking layer at the TiO₂/electrolyte interface, these alkyl chains can effectively hinder the approach of the oxidized redox mediator to the semiconductor surface, thereby reducing the rate of electron recombination. psecommunity.orgnih.gov This leads to a longer electron lifetime in the TiO₂, which allows for more efficient charge collection at the anode. Studies have shown that organic dyes endowed with long alkoxy chains, such as D21L6 and D25L6, exhibit no significant change in electron lifetime regardless of the electrolyte used, suggesting the effectiveness of these chains in passivating the TiO₂ surface. psecommunity.orgnih.gov

Short-Circuit Photocurrent Density (Jsc): To increase Jsc, the light-harvesting efficiency of the dye must be improved. As discussed, extending the π-conjugation and increasing the molar extinction coefficient of the dye leads to more efficient photon capture and thus a higher Jsc. For example, the KD-150 sensitizer, which incorporates a thiophene group, exhibits a broader absorption spectrum and higher photon-to-current conversion efficiency compared to its benzene-based counterpart, resulting in a higher Jsc. tubitak.gov.tr

Open-Circuit Voltage (Voc): The Voc is determined by the difference between the quasi-Fermi level of the TiO₂ and the redox potential of the electrolyte. The hexyloxy chains of the donor can help to increase Voc by suppressing charge recombination at the TiO₂ surface. A lower recombination rate leads to a higher electron concentration in the conduction band of the TiO₂, thus shifting the quasi-Fermi level to more negative potentials and increasing Voc.

Fill Factor (FF): The fill factor is a measure of the "squareness" of the J-V curve and is influenced by various resistive losses in the cell. By reducing charge recombination and improving charge transport, the FF can be enhanced. Dyes that form a well-packed, non-aggregated monolayer on the TiO₂ surface, facilitated by the hexyloxy chains, can lead to improved FF values.

The following table presents the photovoltaic performance parameters of DSSCs based on sensitizers that utilize the this compound architecture or similar triarylamine donors.

SensitizerJsc (mA/cm²)Voc (mV)FFη (%)Redox MediatorReference
KD-1484.925200.601.54Ionic Liquid tubitak.gov.tr
KD-1507.375600.562.32Ionic Liquid tubitak.gov.tr
Z-907 (standard)14.516300.454.08Ionic Liquid tubitak.gov.tr
D21L6---6.5Cobalt nih.gov
D25L6---6.5Cobalt nih.gov

Cobalt-Based Redox Mediators: Cobalt complexes have emerged as a promising alternative to the I⁻/I₃⁻ redox shuttle due to their tunable redox potential, which allows for higher Voc values, and their lower corrosivity. However, the interaction of cobalt mediators with the dye and the TiO₂ surface can be complex. For ruthenium-based dyes like N719, a detrimental interaction with cobalt electrolytes leads to a significant drop in efficiency. In contrast, organic dyes featuring the this compound donor, such as D21L6, have shown much better compatibility with cobalt electrolytes. The long alkoxy chains are believed to shield the TiO₂ surface, preventing the oxidized cobalt species from getting too close and intercepting the injected electrons, thus mitigating recombination. psecommunity.orgnih.gov This results in a high photovoltaic efficiency of 6.5% for these dyes with a cobalt electrolyte. nih.gov

Iodide Redox Mediators: The I⁻/I₃⁻ redox couple has been the standard in DSSCs for a long time due to its fast dye regeneration kinetics and low recombination losses. For many dyes, including those with triarylamine donors, the electron lifetime in the TiO₂ is often longer when an iodide-based electrolyte is used compared to a cobalt-based one. psecommunity.orgnih.gov However, the Voc is typically limited by the redox potential of the I⁻/I₃⁻ couple. The design of the dye, particularly the steric hindrance provided by the hexyloxy groups, remains important for minimizing recombination even with the iodide mediator.

The choice of electrolyte is therefore a crucial consideration in the design of DSSCs, and the molecular structure of the dye, particularly the nature of the donor group like this compound, must be optimized for compatibility with the selected redox mediator to achieve maximum device performance.

Organic Light-Emitting Diodes (OLEDs)

Based on the general properties of triarylamines, this compound could potentially be integrated into the active layers of OLEDs, such as the hole transport layer (HTL) or as a host material in the emissive layer (EML). The hexyloxy chains would enhance solubility, facilitating solution-based processing methods for device fabrication. However, without specific studies, its performance in these roles remains speculative.

Detailed electroluminescence characteristics and device performance data for OLEDs specifically utilizing this compound are not available in the provided search results. Such an evaluation would require experimental data on parameters like luminance, current efficiency, power efficiency, and external quantum efficiency (EQE) of fabricated devices.

Organic Field-Effect Transistors (OFETs)

Similar to the case with OLEDs, while triarylamine-containing molecules are explored as organic semiconductors in OFETs, specific research focusing on the application and performance of this compound in OFETs is limited in the provided search results. The electron-rich nature of the amine core suggests potential for p-type semiconductor behavior. The hexyloxy chains could aid in achieving favorable molecular packing in the solid state, which is crucial for efficient charge transport. However, without experimental data on charge carrier mobility, on/off ratios, and threshold voltages from OFETs fabricated with this specific compound, its suitability for this application cannot be definitively assessed.

Aggregation-Induced Emission (AIE) Active Conjugated Polymers

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The AIE effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative emission.

Polymers incorporating diphenylamine (B1679370) and triphenylamine (B166846) moieties have been shown to exhibit aggregation-induced emission enhancement (AIEE). For instance, conjugated polymers based on diphenylamine and pyridine (B92270) have demonstrated a significant increase in fluorescence intensity upon aggregation in poor solvents. springerprofessional.de The twisted conformation of the diphenylamine unit can inhibit extensive π-π stacking in the solid state, a common cause of fluorescence quenching in traditional luminophores. The hexyloxy chains in this compound would further enhance solubility in common organic solvents, facilitating processing, while also contributing to the steric hindrance that promotes AIE.

By copolymerizing a derivative of this compound with suitable comonomers, it is conceivable to create AIE-active polymers. The photophysical properties of such polymers would be tunable based on the chemical structure of the comonomer and the polymer chain conformation.

Table 1: Illustrative Photophysical Properties of AIE-Active Polymers Containing Diphenylamine Moieties

Polymer SystemSolvent System for AIE InductionEmission Wavelength (Aggregated State)Fluorescence Quantum Yield (Aggregated State)
Diphenylamine-Pyridine Conjugated Polymer springerprofessional.deTHF/Water553 nmNot Reported
Triphenylamine-Functionalized Benzothiadiazole nih.govTHF/Water~580 nmHigh (Exact value not specified)
Poly(1,4-dihydropyridine)s with Benzene (B151609) Rings rsc.orgDMSO/Water~480-520 nmUp to 0.75

This table presents data for polymers with structural similarities to those that could be synthesized from this compound, illustrating the potential performance of such materials.

Electrofluorochromic (EFC) Switching Materials

Electrofluorochromism refers to the reversible change in the fluorescence properties of a material upon the application of an external electric field. This phenomenon is of great interest for applications in displays, optical storage, and smart windows. Materials exhibiting EFC properties typically contain both electroactive and fluorescent moieties.

Triphenylamine and its derivatives are well-known for their excellent hole-transporting properties and stable electrochemistry, making them ideal building blocks for EFC materials. researchgate.net Upon oxidation, the triphenylamine moiety forms a stable radical cation, which often leads to a change in the electronic structure and, consequently, a quenching or shift of the fluorescence emission.

Polymers incorporating triphenylamine units have demonstrated high-performance EFC switching. For example, polyamides containing triphenylamine have been shown to exhibit high fluorescence contrast ratios and rapid switching times. researchgate.net The incorporation of this compound into a polymer backbone could impart similar EFC properties. The hexyloxy side chains can improve the processability and film-forming quality of the polymer, which is crucial for device fabrication. mdpi.comnih.gov The electron-donating nature of the alkoxy chains can also influence the oxidation potential of the diphenylamine core, allowing for the fine-tuning of the switching voltage.

Table 2: Performance of Triphenylamine-Based Electrofluorochromic Polymers

Polymer SystemFluorescence Contrast (Ioff/Ion)Switching Time (Coloration/Bleaching)Color Change (Neutral to Oxidized)
Poly(4-cyanotriphenylamine) researchgate.net242< 0.4 s / 38 sColorless to Blue
Triphenylamine-based Covalent Organic Framework acs.org1517.79 s / 0.51 sYellow to Green
Polyamides with TPE and Triphenylamine acs.orgHigh (not quantified)Fast (not quantified)Colorless to Yellow/Green

This table provides representative data for EFC materials containing triphenylamine, a close structural analog of the diphenylamine core in this compound, to indicate potential performance.

Liquid Crystal and Mesomorphic Materials

The rigid, anisotropic structure of the this compound core, combined with the flexible hexyloxy chains, suggests its potential for use in liquid crystalline materials. The diphenylamine unit can act as a mesogenic core, while the alkyl chains provide the necessary flexibility and influence the mesophase behavior and transition temperatures.

Cholesteric Liquid Crystal (CLC) Polymers

Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, are characterized by a helical arrangement of the liquid crystal director. wikipedia.org This helical structure gives rise to selective reflection of circularly polarized light, resulting in vibrant structural colors. CLCs can be formed by introducing a chiral dopant into a nematic liquid crystal host. wikipedia.org

While this compound itself is achiral, it could be chemically modified to introduce chirality, for example, by attaching a chiral moiety to the phenyl rings or the nitrogen atom. Such a chiral derivative could then act as a dopant to induce a cholesteric phase in a nematic host. The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which is a measure of its ability to induce a helical twist. dur.ac.uk The HTP is highly dependent on the molecular structure of the dopant. rsc.org

Alternatively, this compound could be incorporated as a comonomer in a liquid crystal polymer. The presence of the bulky diphenylamine unit could influence the packing of the polymer chains and the resulting mesophase properties. By copolymerizing with a chiral monomer, a cholesteric liquid crystal polymer could be obtained. The pitch of the cholesteric helix, and thus the reflection color, could be tuned by adjusting the concentration of the chiral comonomer.

Table 3: Helical Twisting Power of Representative Chiral Dopants

Chiral Dopant ClassHost Liquid CrystalHelical Twisting Power (βm / μm⁻¹)
Diarylethene-based cmu.eduNematic K-15> 40 (photo-switchable)
Planar Chiral Azobenzenophanes rsc.orgNematic Host> 80
Binaphthyl-based Organic Salt mdpi.comIsothiocyanate LCHigh (value not specified)

This table illustrates the range of HTP values for different classes of chiral dopants, providing a benchmark for the potential performance of a chiral derivative of this compound.

Liquid Crystal Elastomers (LCEs)

Liquid crystal elastomers (LCEs) are crosslinked polymer networks that combine the anisotropic properties of liquid crystals with the elasticity of elastomers. This unique combination allows them to undergo large, reversible shape changes in response to external stimuli such as heat, light, or electric fields.

The incorporation of photosensitive molecules, most commonly azobenzene (B91143) derivatives, into an LCE network enables photomechanical actuation. nih.gov Upon irradiation with light of a specific wavelength, the azobenzene moiety undergoes a reversible trans-cis photoisomerization. This change in molecular shape disrupts the local liquid crystalline order, leading to a macroscopic deformation of the elastomer. mdpi.comrsc.org

The efficiency of the photomechanical actuation in an azobenzene-doped LCE is highly dependent on the interplay between the photoisomerization of the azobenzene units and the surrounding polymer network. acs.org The local environment of the azobenzene molecules, which is influenced by the structure of the other components of the LCE, can affect the kinetics and quantum yield of the photoisomerization process. nih.govpolimi.it

The presence of this compound units within the LCE network could influence the free volume around the azobenzene moieties, thereby affecting their ability to isomerize. The polarity and steric bulk of the diphenylamine core could also play a role. Detailed studies would be required to elucidate the precise effects of incorporating such a molecule on the photoisomerization dynamics and the resulting macroscopic actuation of the LCE.

Table 4: Representative Photomechanical Response of Azobenzene-Containing LCEs

LCE SystemStimulusResponse TypeActuation Strain/Curvature
4D-Printed Azobenzene LCE rsc.orgUV Light (in buffer)Contraction~7%
Main-Chain Azobenzene LCE (simulated) acs.orgtrans-cis isomerizationAnisotropic deformationDependent on cis fraction
LCE with Visible Absorber Dyes mdpi.comQuasi-daylightBending (photothermal)Significant (not quantified)

This table provides examples of the photomechanical response observed in different LCE systems, indicating the types of performance that could be targeted in LCEs containing derivatives of this compound.

Thermotropic Liquid Crystals for Display and Photonic Applications (e.g., Optical Switching, Image Storage)

Materials capable of forming thermotropic liquid crystal phases are foundational to modern display and photonic technologies. The defining characteristic of these materials is their ability to exist in a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting both order and fluidity. The integration of moieties like this compound into larger molecular structures is a key strategy for creating such materials. The calamitic (rod-like) shape of the diarylamine core provides the necessary molecular anisotropy to encourage ordered alignment, while the hexyloxy chains facilitate the fluidity characteristic of liquid crystalline phases.

In applications such as optical switching and image storage, the ability to modulate the optical properties of the material with an external stimulus is paramount. Liquid crystals are ideal for this purpose as their constituent molecules can be reoriented by applying an electric field, which in turn changes the material's refractive index and light-polarizing behavior. This electro-optic response is the principle behind liquid crystal displays (LCDs) and other photonic devices like tunable phase gratings and beam steering elements. nih.gov Polymer-stabilized blue phase liquid crystals (PS-BPLC), for instance, offer submillisecond response times, which is a significant advantage for next-generation displays aiming to reduce motion blur. nih.gov The design of molecules that form these phases often relies on core structures similar to this compound, which contribute to the formation of stable, switchable mesophases.

Structural Design Principles for Inducing and Tuning Mesomorphic Behavior

The formation of liquid crystal phases, or mesomorphic behavior, is highly dependent on molecular structure. The key design principle involves balancing rigid, anisotropic segments with flexible components. In derivatives of this compound, the diarylamine unit acts as the rigid core, while the two hexyloxy chains serve as the flexible tails.

Research on analogous compounds, such as bis(4-alkoxyphenyl) viologen bis(triflimide) salts, provides direct insight into how these elements control the resulting properties. nih.gov The length of the alkoxy chains is a critical parameter for tuning the type and temperature range of the liquid crystal phase.

Short Chains: Molecules with short alkyl chains may not exhibit liquid crystalline behavior, transitioning directly from a crystalline solid to an isotropic liquid (melting). nih.gov

Intermediate Chains: Chains of intermediate length, such as hexyloxy groups, are often optimal for inducing stable mesophases. For example, related salts with C5 to C10 alkoxy chains have been shown to exhibit a smectic A (SmA) phase, where molecules are arranged in layers. nih.gov

Long Chains: Very long chains can lead to more complex, ordered phases and may suppress the desired liquid crystalline behavior in some temperature ranges. nih.gov

The table below, adapted from studies on similar ionic liquid crystals, illustrates the profound effect of alkoxy chain length on phase transition temperatures. nih.gov

Alkoxy Chain Length (n)Crystal to LC Transition (Tm, °C)LC to Isotropic Transition (Ti, °C)LC Phase Range (ΔT, °C)Observed LC Phase
4182.0 (Crystal to Isotropic)--None
6142.9170.827.9Smectic A
8128.4180.351.9Smectic A
10125.7182.757.0Smectic A
12121.5> Decomposition-Smectic A

This demonstrates that the hexyloxy chains in this compound are well-suited for inducing a stable mesophase over a functional temperature range, a key requirement for practical applications.

Polymer Science and Engineering

Design and Synthesis of Conjugated Polymers Incorporating this compound Moieties

This compound is an excellent monomer for the synthesis of conjugated polymers, which are organic polymers that possess a backbone of alternating single and double bonds, enabling the delocalization of π-electrons. This delocalization is the source of their useful electronic and optical properties. The diarylamine moiety is a potent electron-donating group, making it a desirable component in donor-acceptor (D-A) type conjugated polymers.

The incorporation of this moiety into a polymer chain is typically achieved through modern cross-coupling reactions. The this compound unit would first be functionalized, for example, through bromination at specific positions on the phenyl rings. This functionalized monomer can then be polymerized with a suitable comonomer.

Common synthetic methods include:

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide and is widely used for creating carbon-carbon bonds to build the polymer backbone. researchgate.netrsc.org

Buchwald-Hartwig Cross-Coupling: This reaction is particularly useful for forming carbon-nitrogen bonds, allowing for the direct incorporation of amine functionalities into aromatic systems. rsc.org

Sonogashira-Hagihara Cross-Coupling: This method is used to create carbon-carbon bonds between vinyl or aryl halides and terminal alkynes, leading to polymers with alkyne units in their conjugated backbone. tcichemicals.com

Through these methods, the this compound unit can be integrated into various polymer architectures to create materials tailored for applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Relationship between Polymer Architecture and Opto-Electrochemical Properties

The architecture of a conjugated polymer dictates its performance in electronic devices. The inclusion of the this compound moiety has a predictable and tunable influence on the polymer's properties. researchgate.net

Electronic Properties: The electron-rich diarylamine core significantly impacts the polymer's frontier molecular orbital (HOMO and LUMO) energy levels. As a strong donor, it raises the HOMO level, which reduces the polymer's bandgap and lowers its oxidation potential. This is crucial for applications in organic solar cells, where it facilitates efficient charge separation, and in electrochromic devices, where it enables color changes at lower voltages. researchgate.net

Optical Properties: The bandgap of the polymer determines its absorption and emission characteristics. By pairing the donor diarylamine unit with various acceptor comonomers, the color of the polymer's light absorption and fluorescence can be tuned across the visible spectrum.

Morphological Properties: The two hexyloxy side chains play a critical role in controlling the polymer's solid-state morphology. nih.gov They influence how the polymer chains pack together, which directly affects intermolecular charge transport. Well-ordered packing can enhance charge carrier mobility, a key parameter for high-performance organic field-effect transistors (OFETs), but excessive aggregation can sometimes quench luminescence, which is detrimental for OLEDs. nih.gov

The following table summarizes the relationship between the structural components of a polymer containing this compound and its resulting properties.

Structural ComponentInfluence on PropertyAffected Application
Diarylamine CoreRaises HOMO Level, Lowers Oxidation PotentialOrganic Photovoltaics, Electrochromics
Conjugated BackboneDetermines Bandgap, Absorption/Emission SpectraOLEDs, Organic Lasers
Hexyloxy Side ChainsControls Inter-chain Packing and Film MorphologyOFETs (Charge Mobility), OLEDs (Luminescence)
Overall Architecture (D-A)Enables Intramolecular Charge Transfer (ICT)Sensors, Non-linear Optics

Strategies for Enhancing Polymer Solubility and Processability

A major challenge in working with conjugated polymers is their tendency to be rigid and insoluble, which complicates their purification and processing into the thin films required for electronic devices. The incorporation of this compound moieties is itself a strategy to combat this issue.

Introduction of Flexible Side Chains: The primary method for enhancing solubility is the attachment of flexible alkyl chains to the rigid polymer backbone. The two hexyloxy groups on the this compound unit serve this exact purpose. They increase the entropy of the system and sterically hinder the polymer chains from packing too tightly, which disrupts the strong intermolecular forces and allows solvent molecules to intercalate, leading to dissolution. rsc.org

Functionalization of Side Chains: For applications requiring solubility in highly polar solvents like water, the alkyl side chains can be further functionalized. A common strategy involves terminating the chains with ionic groups. For example, quaternization of a terminal amine group with an alkyl halide creates a trimethylammonium salt, rendering the entire conjugated polymer water-soluble. researchgate.netrsc.org This is particularly useful for developing sensors and other devices that need to operate in biological or aqueous environments. researchgate.net

These strategies enable the use of cost-effective, large-area solution-processing techniques like spin-coating and inkjet printing for the fabrication of polymer-based electronic devices.

Chemical Sensing Applications

Conjugated polymers are highly effective materials for chemical sensors due to their "molecular wire" effect, where a local binding event can cause a change that propagates along the polymer backbone, leading to a large, easily detectable signal amplification. bohrium.com Polymers incorporating electron-rich diarylamine units like this compound are particularly promising for fluorescent and colorimetric sensors.

The sensing mechanism typically relies on the modulation of the polymer's photophysical properties upon interaction with an analyte. The lone pair of electrons on the nitrogen atom makes the diarylamine moiety a sensitive site for interactions.

Fluorescence Quenching/Enhancement: The fluorescence of the polymer can be quenched by electron-accepting analytes or enhanced by analytes that restrict molecular vibrations or alter the electronic nature of the polymer upon binding. 20.210.105 For example, triarylamine-based sensors have shown dramatic fluorescence enhancement (up to 200-fold) in the presence of thiophenols. 20.210.105

Analyte Detection: This principle has been successfully applied to create highly selective and sensitive sensors for a wide range of analytes, including:

Metal Ions: Specific binding sites can be designed into the polymer to chelate metal ions like Zn²⁺, leading to a distinct optical response. nih.gov

Anions: The interaction of anions such as fluoride (B91410) and cyanide with specific sites on the polymer can trigger a colorimetric or fluorogenic response.

pH and Solvents: The optical properties of polymers with basic sites (like the diarylamine nitrogen) or those exhibiting solvatochromism can be highly sensitive to changes in pH or the polarity of the surrounding solvent, allowing for the detection of acids, bases, or trace amounts of water in organic solvents. researchgate.net

By integrating the this compound unit into a conjugated polymer backbone, it is possible to design advanced sensors where the interaction of an analyte with the nitrogen atom or the surrounding structure perturbs the delocalized electronic system, resulting in a readily measurable change in color or fluorescence. bohrium.com

Fluorescent Aromatic Sensors

Fluorescent sensors for aromatic compounds are vital for environmental monitoring and industrial process control. The fundamental principle behind these sensors often involves a phenomenon known as photoinduced electron transfer (PET). In many sensor designs, a fluorophore (the light-emitting component) is linked to a receptor unit that can selectively bind to the target aromatic analyte.

Diarylamine derivatives, including structures similar to this compound, are frequently employed as the core of these fluorescent probes. The diarylamine moiety can serve as the fluorescent signaling unit. Upon interaction with an electron-deficient aromatic analyte, such as a nitroaromatic compound, a charge-transfer complex can form. This interaction often leads to the quenching of the fluorophore's emission, providing a detectable signal for the presence of the analyte.

The hexyloxy groups in this compound can enhance the sensitivity and selectivity of such sensors. They increase the electron density of the phenyl rings, which can strengthen the interaction with electron-deficient aromatic compounds. Moreover, the long alkyl chains can create a microenvironment around the sensing molecule that favors the binding of specific analytes.

Table 1: Potential Analytes for Diarylamine-Based Fluorescent Sensors

Analyte Class Example Compounds Detection Principle
Nitroaromatics Trinitrotoluene (TNT), Dinitrotoluene (DNT) Fluorescence Quenching
Electron-deficient heterocycles Pyridine, Bipyridine Fluorescence Quenching

Methodologies for Detection of Molecular Strain

The detection of mechanical stress and strain at the molecular level is a rapidly growing field with applications in materials science and biomechanics. Molecules known as mechanophores are designed to change their optical properties, such as fluorescence, in response to mechanical force. This change provides a visual readout of the stress distribution within a material.

Diarylamine-based structures have been investigated for their potential as mechanophores. The bond angles and rotational freedom of the aryl groups around the central nitrogen atom can be sensitive to external mechanical forces. When embedded in a polymer matrix, stretching or compressing the material can induce changes in the conformation of the diarylamine unit. These conformational changes can alter the extent of π-conjugation in the molecule, leading to a shift in its fluorescence emission wavelength or intensity. This phenomenon is known as mechanofluorochromism.

For this compound, the flexible hexyloxy chains could further contribute to its mechanosensitive properties. These chains can influence how the molecule is integrated into a polymer matrix and how it responds to mechanical deformation. The specific photophysical response to strain would need to be experimentally determined, but the inherent properties of the diarylamine core make it a promising candidate for this application.

Biosensing Platforms

Biosensing platforms are analytical devices that combine a biological recognition element with a transducer to detect biological molecules with high specificity. The diarylamine scaffold can be functionalized to create sensitive and selective biosensors.

In the context of biosensing, the this compound structure could be modified to incorporate specific recognition moieties, such as biotin (B1667282) for avidin (B1170675) sensing or specific antibodies for immunoassay applications. The diarylamine core would act as the signal transducer. For instance, the binding of a target biomolecule to the recognition site could induce a change in the local environment of the diarylamine, leading to a detectable change in its fluorescence or electrochemical properties.

The hydrophobic hexyloxy chains could facilitate the incorporation of the sensor molecule into lipid membranes or other biological environments, bringing the sensing element into close proximity with the target analyte. This could enhance the sensitivity and response time of the biosensor.

Table 2: Potential Biosensing Applications of Functionalized Diarylamines

Target Analyte Recognition Element Transduction Method
Proteins (e.g., Avidin) Biotin Fluorescence Change
DNA/RNA Oligonucleotide Probe Electrochemical Signal
Enzymes Specific Substrate Colorimetric Change

Optoelectronic Sensor Development

Optoelectronic sensors convert light signals into electrical signals and are fundamental components in a wide range of technologies, from digital cameras to environmental monitoring systems. The excellent charge-transporting properties of diarylamine and triarylamine derivatives make them highly suitable for use in organic optoelectronic devices.

The hexyloxy substituents can play a crucial role in optimizing the performance of these devices. They can improve the processability of the material, allowing for the formation of uniform, high-quality thin films. Furthermore, they can influence the energy levels of the molecule, enabling better energy level alignment with other materials in the device, which is critical for efficient charge separation and transport. The development of organic photodetectors based on diarylamine derivatives is an active area of research, with potential applications in low-cost and flexible sensing technologies.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Bis(4-(hexyloxy)phenyl)amine has been established as a valuable molecular building block in the field of organic electronics. A key contribution of this compound is its role as a hole-transporting material (HTM), a critical component in various optoelectronic devices. The core diarylamine structure provides the necessary electronic properties for efficient hole transport, while the two hexyloxy chains confer excellent solubility in common organic solvents. This solubility is a significant advantage for device fabrication, enabling solution-based processing techniques that are often more cost-effective and scalable than vacuum deposition methods.

Research has primarily focused on leveraging these properties in the development of more complex, functional materials. While data on the parent compound is often embedded within studies of its derivatives, the fundamental contribution of the this compound moiety is consistently recognized. It serves as a robust, electron-rich core that can be chemically modified to fine-tune the electronic and physical properties of the resulting materials. For instance, it has been used as a precursor for the synthesis of more elaborate triarylamine derivatives, which are widely investigated for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of materials containing this unit are often well-matched with other materials in device architectures, facilitating efficient charge injection and transport.

Identification of Current Challenges and Limitations in Synthesis and Application

Despite its utility, the synthesis and application of this compound and its derivatives are not without challenges. From a synthetic perspective, while laboratory-scale syntheses are well-established, often employing cross-coupling reactions like the Buchwald-Hartwig amination, scaling up these processes can be challenging. For instance, the synthesis of a derivative, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, from a precursor amine, showed that reaction yields are highly dependent on the solvent and temperature, with a maximum yield of 45% being achieved under optimized conditions. mdpi.comresearchgate.net Such moderate yields and the need for careful optimization of reaction conditions can contribute to higher costs and limit the widespread commercial availability of materials based on this compound. Furthermore, the purification of these materials to the high levels required for electronic applications can be a multi-step and resource-intensive process.

In terms of applications, a significant limitation for many organic electronic materials, including those derived from this compound, is their long-term operational stability. While initial device performance may be excellent, degradation can occur under prolonged exposure to oxygen, moisture, heat, and light. This can manifest as a decrease in efficiency and device lifetime. The morphological stability of thin films is another concern; crystallization or phase segregation over time can lead to a deterioration in device performance. While the hexyloxy chains improve solubility, they can also impact the thermal stability and glass transition temperature of the resulting materials, which are critical parameters for device longevity.

Proposed Future Research Avenues for Advanced Functionalization and Material Design

Future research efforts should be directed towards overcoming the current challenges through advanced functionalization and innovative material design. A key avenue is the development of more efficient and sustainable synthetic methodologies. This could involve exploring novel catalytic systems for cross-coupling reactions to improve yields and reduce reaction times, or developing synthetic routes that minimize the number of purification steps.

In the realm of material design, a primary focus should be on enhancing the intrinsic stability of materials derived from this compound. This can be achieved by incorporating specific functional groups that impart greater resistance to oxidation and thermal degradation. For example, the introduction of bulky substituents can prevent intermolecular interactions that lead to crystallization, thereby improving the morphological stability of thin films. Another promising direction is the development of cross-linkable derivatives. By introducing reactive groups that can be polymerized after film deposition, a robust and insoluble network can be formed, enhancing the thermal and solvent stability of the hole-transporting layer. Furthermore, systematic studies correlating the length and branching of the alkoxy chains with the material's solubility, electronic properties, and device performance would provide valuable insights for the rational design of next-generation materials.

Potential for Integration into Novel Device Architectures and Multifunctional Applications

The versatility of the this compound framework opens up exciting possibilities for its integration into novel device architectures and multifunctional applications beyond its traditional role in OLEDs and PSCs. The inherent redox activity of the triarylamine core makes its derivatives promising candidates for electrochromic devices, such as smart windows and displays, where a reversible color change is induced by an applied voltage. ntu.edu.twmdpi.com Research into polymers containing triphenylamine (B166846) units has demonstrated their potential for stable electrochromic switching. ntu.edu.tw

Furthermore, the charge-trapping characteristics of some organic materials suggest that derivatives of this compound could be explored for use in organic memory devices. researchgate.netrsc.orgnih.gov By designing molecules that can exist in multiple, stable electronic states, it may be possible to develop non-volatile memory elements. The ability to tune the electronic properties through chemical functionalization is particularly advantageous in this context. There is also potential for the development of multifunctional materials that combine the hole-transporting properties of this compound with other functionalities, such as sensing capabilities. For instance, by incorporating specific receptor units, it may be possible to create materials that exhibit a change in their electronic or optical properties in the presence of certain analytes, paving the way for novel chemical sensors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(4-(hexyloxy)phenyl)amine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-(hexyloxy)phenol with an amine precursor under inert conditions. Key steps include:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (≥98%) and NMR spectroscopy .
  • Optimization : Adjust reaction time and temperature to minimize byproducts like unreacted phenol or oligomers. Monitor via TLC .

Q. How should researchers characterize the solubility and stability of this compound?

  • Methodological Answer :

  • Solubility Testing : Prepare stock solutions in solvents like DMSO, THF, or chloroform at 10 mM. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Analysis : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (3–10). Monitor decomposition via LC-MS .
  • Data Table :
SolventSolubility (mg/mL, 25°C)Stability (t½ at 25°C)
DMSO25.3>30 days
THF18.714 days
H₂O<0.1N/A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in approved containers for incineration .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving this compound in optoelectronic applications?

  • Methodological Answer :

  • Conceptual Basis : Link research to charge-transfer theory (e.g., Marcus theory) to predict electron-donor behavior. Use DFT calculations (e.g., Gaussian 16) to model HOMO-LUMO gaps and optimize molecular geometry .
  • Experimental Validation : Compare theoretical predictions with cyclic voltammetry (CV) and UV-vis spectroscopy data to assess redox properties .

Q. How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?

  • Methodological Answer :

  • Source Analysis : Identify variables like solvent polarity, excitation wavelength, and sample aging. Replicate experiments under controlled humidity and oxygen levels .
  • Statistical Tools : Apply ANOVA to compare datasets and isolate confounding factors (e.g., batch-to-batch purity variations) .

Q. What factorial design approaches are suitable for optimizing this compound-based thin-film morphology?

  • Methodological Answer :

  • Variables : Spin-coating speed (100–3000 rpm), annealing temperature (80–150°C), and solvent evaporation rate.
  • Design : Use a 2³ factorial design to evaluate interactions. Characterize films via AFM and XRD to correlate parameters with crystallinity .
  • Data Table :
FactorLow LevelHigh LevelOptimal Range
Spin Speed (rpm)100025001800–2200
Annealing Temp (°C)100140120–130

Q. How can environmental impact assessments be integrated into studies of this compound?

  • Methodological Answer :

  • Ecotoxicity Testing : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction). Measure LC₅₀ values using HPLC-quantified exposure concentrations .
  • Degradation Pathways : Use LC-QTOF-MS to identify photolytic/byproduct profiles in simulated sunlight (e.g., Xenon lamp) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.